An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid
An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid
This guide provides a comprehensive framework for the structural elucidation and purity assessment of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure data integrity and trustworthy results.
Introduction: The Significance of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation. The specific molecule of interest, (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid, incorporates several key structural motifs: a fluorinated phenyl ring, a tertiary amine in the form of a methylpiperidine group, and the reactive boronic acid moiety. This combination of features makes it a valuable synthon for introducing complex functionality into target molecules. However, the very reactivity that makes boronic acids so useful also presents unique analytical challenges, including a propensity for dehydration to form cyclic anhydrides (boroxines) and potential degradation under certain conditions.[1][2] Therefore, a multi-faceted analytical approach is crucial for unambiguous structure confirmation and purity determination.
Strategic Approach to Structure Elucidation
Our strategy for the comprehensive characterization of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is built on a tripod of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This combination allows for a thorough investigation of the molecule's covalent structure, molecular weight, and purity profile.
Caption: A logical workflow for the structural elucidation of the target molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy provides unparalleled insight into the connectivity of atoms within a molecule. For (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid, a suite of NMR experiments is required to fully characterize its structure.
¹H NMR: Mapping the Proton Environment
¹H NMR is the first-line technique for confirming the presence of the key structural fragments. The spectrum will reveal the substitution pattern on the aromatic ring and the protons of the 4-methylpiperidine moiety.
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Expected Chemical Shifts (δ) and Splitting Patterns:
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Aromatic Protons: The three protons on the phenyl ring will appear as distinct multiplets in the aromatic region (typically 6.5-8.0 ppm). The fluorine atom will cause additional splitting (J-coupling).
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Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region (typically 1.0-4.0 ppm). The methyl group will present as a doublet.
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Boronic Acid Protons: The acidic protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making them difficult to observe.
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¹³C NMR: Probing the Carbon Skeleton
¹³C NMR provides information on the carbon framework of the molecule. The number of unique carbon signals will confirm the overall molecular symmetry.
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Expected Chemical Shifts (δ):
-
Aromatic Carbons: Aromatic carbons will resonate in the 110-160 ppm range. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bonded to the boron atom will also have a characteristic chemical shift.
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Piperidine Carbons: The aliphatic carbons of the piperidine ring and the methyl group will appear upfield (typically 20-60 ppm).
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¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom on the phenyl ring, confirming its presence and electronic environment.
¹¹B NMR: A Direct View of the Boron Center
¹¹B NMR is a powerful and essential tool for characterizing boronic acids.[3][4] It directly probes the hybridization state of the boron atom.[4]
-
Expected Chemical Shift (δ):
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For the sp²-hybridized boronic acid, a relatively broad signal is expected in the range of δ 26 to 30 ppm.[4] The presence of this signal is a key indicator of the intact boronic acid functionality. Upon increasing the pH, this signal will shift upfield to a range of δ 1 to 7 ppm, indicating the formation of the anionic, sp³-hybridized boronate form.[4]
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Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of solvent is critical; for instance, methanol can react with boronic acids to form boronate esters.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. For quantitative studies, specialized quartz NMR tubes may be necessary to avoid background signals from borosilicate glass.[3]
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding nuclei in the molecular structure.
Part 2: Mass Spectrometry - Unveiling the Molecular Mass
Mass spectrometry is employed to determine the molecular weight of the target compound, providing a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Challenges in the Mass Spectrometry of Boronic Acids
Boronic acids can be challenging to analyze by mass spectrometry due to their high polarity and tendency to form cyclic anhydrides (boroxines), particularly in the gas phase at elevated temperatures.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for analyzing boronic acids as it allows for their analysis in solution, minimizing thermal degradation.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.
-
Ionization Mode: ESI in negative ion mode is often more sensitive for boronic acids, leading to the observation of the deprotonated molecule [M-H]⁻.[5]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer) with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium hydroxide to improve peak shape and ionization efficiency. For negative mode ESI, a basic additive may be beneficial.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Acquisition Mode: Full scan to determine the molecular weight.
-
Mass Range: Scan a range that includes the expected molecular weight of the compound.
-
-
Data Analysis: Identify the peak corresponding to the deprotonated molecule [M-H]⁻. For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
Part 3: High-Performance Liquid Chromatography (HPLC) - Assessing Purity
HPLC is the workhorse for determining the purity of organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Method Development Considerations for Boronic Acids
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of boronic acids.[6][7]
-
Column Selection: A C18 column is a versatile first choice, offering good retention for many boronic acids.[6] Phenyl columns can offer alternative selectivity due to π-π interactions.[6]
-
Mobile Phase: An acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is often used to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility.[6]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A wavelength of 254 nm is a common starting point.[6]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Caption: A workflow for HPLC purity assessment.
Data Summary and Interpretation
The collective data from these orthogonal techniques provides a robust and self-validating confirmation of the structure and purity of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid.
| Analytical Technique | Parameter Measured | Expected Result for (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid |
| ¹H NMR | Proton Chemical Shifts & Coupling | Characteristic signals for aromatic and piperidine protons. |
| ¹³C NMR | Carbon Chemical Shifts | Signals corresponding to the number of unique carbons in the structure. |
| ¹⁹F NMR | Fluorine Chemical Shift | A single resonance confirming the presence of the fluorine atom. |
| ¹¹B NMR | Boron Chemical Shift | A signal around δ 26-30 ppm, characteristic of an sp²-hybridized boronic acid.[4] |
| High-Resolution MS (ESI-) | Accurate Mass | [M-H]⁻ ion corresponding to the exact mass of C₁₂H₁₆BFNO₂. |
| RP-HPLC (UV Detection) | Purity | Main peak with an area % ≥ 95% (or as per specification). |
Conclusion
The structural elucidation of (3-Fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid requires a systematic and multi-technique approach. By combining the detailed structural information from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the quantitative purity assessment from HPLC, a complete and reliable characterization can be achieved. The protocols and insights provided in this guide are intended to empower researchers to confidently verify the identity and quality of this important chemical building block, thereby ensuring the integrity of their downstream applications in research and development.
References
- (3-fluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid - NextSDS. NextSDS.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Compar
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